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Compound of Interest

Compound Name: AZD2716

Cat. No.: B605752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for AZD2716, a

potent and selective inhibitor of secreted phospholipase A2 (sPLA2) investigated for the

treatment of coronary artery disease. The information presented herein is compiled from

publicly available preclinical studies to facilitate further research and development in

cardiovascular therapeutics.

Executive Summary
AZD2716 is a novel, orally bioavailable small molecule designed to target key enzymatic

drivers of inflammation and lipid modification within the atherosclerotic plaque. Preclinical

studies have demonstrated its ability to potently inhibit multiple sPLA2 isoforms, leading to a

reduction in pro-inflammatory mediators and pro-atherogenic lipoprotein modifications. This

document summarizes the key in vitro and in vivo data, details the experimental methodologies

employed, and visualizes the underlying biological pathways and drug discovery rationale.

Data Presentation
The following tables summarize the quantitative preclinical data for AZD2716, focusing on its

inhibitory potency against target enzymes and its pharmacokinetic profile across different

species.

Table 1: In Vitro Inhibitory Activity of AZD2716 against sPLA2 Isoforms[1][2]
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Target Isoform IC50 (nM)

sPLA2-IIa 10

sPLA2-V 40

sPLA2-X 400

IC50 values represent the concentration of AZD2716 required to inhibit 50% of the enzyme's

activity.

Table 2: In Vitro Plasma sPLA2 Inhibition of AZD2716

Parameter Value

Human Plasma ICu,50 (nM) 0.1

ICu,50 is the unbound concentration of the compound required to achieve 50% inhibition in

plasma.

Table 3: Preclinical Pharmacokinetic Parameters of AZD2716 in Animal Models[3]

Species Route
Bioavailability
(%)

Clearance
(mL/min/kg)

Volume of
Distribution
(L/kg)

Rat IV - 15 1.2

PO 100 - -

Dog IV - 5 1.1

PO 80 - -

Cynomolgus

Monkey
IV - 4 0.8

PO 100 - -
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Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and a clear understanding of the data's context.

sPLA2 Inhibition Assay
Objective: To determine the in vitro potency of AZD2716 against specific sPLA2 isoforms.

Methodology: The inhibitory activity of AZD2716 on recombinant human sPLA2-IIa, sPLA2-V,

and sPLA2-X was assessed using a fluorescence-based assay. The assay measures the

enzymatic hydrolysis of a synthetic substrate, 1-O-(6-NBD-aminohexanoyl)-2-sn-1,2-di-O-

hexyl-glycero-3-phosphocholine, which results in an increase in fluorescence intensity upon

cleavage.

Reagents: Recombinant human sPLA2 enzymes, fluorescent substrate, assay buffer (50 mM

HEPES, 1 mM CaCl2, 140 mM NaCl, 0.1% fatty acid-free BSA, pH 7.4), and AZD2716.

Procedure:

A dilution series of AZD2716 was prepared in DMSO and pre-incubated with the

respective sPLA2 enzyme in the assay buffer for 15 minutes at 37°C in a 96-well plate.

The enzymatic reaction was initiated by the addition of the fluorescent substrate.

Fluorescence intensity was measured kinetically over 30 minutes at 37°C using a

fluorescence plate reader with excitation and emission wavelengths of 460 nm and 534

nm, respectively.

IC50 values were calculated from the dose-response curves by non-linear regression

analysis.

Human Plasma sPLA2 Inhibition Assay
Objective: To evaluate the inhibitory activity of AZD2716 on endogenous sPLA2 in human

plasma.
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Methodology: The assay measures the ability of AZD2716 to inhibit the hydrolysis of 14C-

labeled phosphatidylcholine in human plasma.

Reagents: Pooled human plasma, [1-14C]oleic acid-labeled Escherichia coli membranes (as

a source of radiolabeled phosphatidylcholine), assay buffer, and AZD2716.

Procedure:

A dilution series of AZD2716 was prepared and incubated with human plasma for 30

minutes at 37°C.

The radiolabeled substrate was added to initiate the reaction.

The reaction was incubated for 60 minutes at 37°C and then terminated by the addition of

a stopping solution (isopropanol/heptane/0.5 M H2SO4, 40:10:1 v/v/v).

The released [1-14C]oleic acid was separated by liquid-liquid extraction and quantified by

scintillation counting.

IC50 values were determined from the concentration-inhibition curves, and the unbound

IC50 (ICu,50) was calculated based on the plasma protein binding of AZD2716.

In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of AZD2716 in various animal species.

Methodology: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used

for these studies.

Administration:

Intravenous (IV): AZD2716 was administered as a single bolus dose via the tail vein (rats)

or cephalic vein (dogs and monkeys).

Oral (PO): AZD2716 was administered by oral gavage.

Sample Collection: Blood samples were collected at predetermined time points post-dosing

into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -20°C
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until analysis.

Bioanalysis: Plasma concentrations of AZD2716 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key

pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and oral

bioavailability (F%).

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to

AZD2716's mechanism of action and development.
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Caption: sPLA2 Signaling Pathway in Atherosclerosis.
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Caption: AZD2716 Drug Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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